1-(2-(Ethylsulfonyl)cyclopropyl)-2-fluorobenzene
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Overview
Description
1-(2-(Ethylsulfonyl)cyclopropyl)-2-fluorobenzene is an organic compound that features a cyclopropyl ring substituted with an ethylsulfonyl group and a fluorobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of palladium catalysts and boron reagents to couple the cyclopropyl and fluorobenzene fragments .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Ethylsulfonyl)cyclopropyl)-2-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler cyclopropyl-fluorobenzene derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Cyclopropyl-fluorobenzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(Ethylsulfonyl)cyclopropyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(Ethylsulfonyl)cyclopropyl)-2-fluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, while the fluorobenzene moiety can contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Cyclopropylbenzene: Lacks the ethylsulfonyl and fluorine substituents, making it less polar and potentially less reactive.
Ethylsulfonylbenzene: Contains the ethylsulfonyl group but lacks the cyclopropyl and fluorine substituents, affecting its chemical properties and reactivity.
Fluorobenzene: Contains the fluorine substituent but lacks the cyclopropyl and ethylsulfonyl groups, making it less complex and versatile.
Uniqueness: 1-(2-(Ethylsulfonyl)cyclopropyl)-2-fluorobenzene is unique due to the combination of its cyclopropyl ring, ethylsulfonyl group, and fluorobenzene moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H13FO2S |
---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
1-(2-ethylsulfonylcyclopropyl)-2-fluorobenzene |
InChI |
InChI=1S/C11H13FO2S/c1-2-15(13,14)11-7-9(11)8-5-3-4-6-10(8)12/h3-6,9,11H,2,7H2,1H3 |
InChI Key |
NNYVFCXRNGPEAP-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1CC1C2=CC=CC=C2F |
Origin of Product |
United States |
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